molecular formula C6H8N2 B12328472 3-(Trideuteriomethyl)pyridin-2-amine

3-(Trideuteriomethyl)pyridin-2-amine

Cat. No.: B12328472
M. Wt: 111.16 g/mol
InChI Key: RGDQRXPEZUNWHX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trideuteriomethyl)pyridin-2-amine is a deuterated analog of the 3-methylpyridin-2-amine (2-amino-3-picoline) scaffold, a structure of significant interest in modern medicinal chemistry. The incorporation of a trideuteriomethyl (CD3) group in place of the native methyl (CH3) is a strategic modification employed in drug discovery to potentially alter the pharmacokinetic and metabolic profile of a lead compound. This deuterium integration can slow the rate of cytochrome P450-mediated metabolism, thereby improving the compound's metabolic stability, half-life, and exposure (For Research Use Only) . The core pyridine-2-methylamine structure is a privileged scaffold in the design of bioactive molecules. Recent research highlights the critical role of this pharmacophore, particularly in the development of novel anti-infective agents. Specifically, pyridine-2-methylamine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis MmpL3, a key membrane transporter essential for bacterial cell wall synthesis. These inhibitors have demonstrated exceptional activity against both drug-susceptible and multidrug-resistant (MDR/XDR) strains of TB, positioning them as promising candidates for new therapeutic regimens . The primary amine and nitrogen atoms within the structure are crucial for forming key hydrogen bonds within protein active sites, while the aromatic and methyl groups engage with hydrophobic regions . This deuterated compound is supplied for research applications, including use as a stable isotopically labeled internal standard in LC-MS/MS bioanalysis, a tracer in metabolism studies, or a building block in the synthesis of more complex deuterated molecules for preclinical evaluation. Researchers are exploring its value in mechanistic studies and as a precursor in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstone methodologies in pharmaceutical process chemistry for constructing complex molecular architectures . Handling should be performed by qualified professionals in a appropriately controlled laboratory environment. Sealed in dry, store at room temperature.

Properties

Molecular Formula

C6H8N2

Molecular Weight

111.16 g/mol

IUPAC Name

3-(trideuteriomethyl)pyridin-2-amine

InChI

InChI=1S/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)/i1D3

InChI Key

RGDQRXPEZUNWHX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(N=CC=C1)N

Canonical SMILES

CC1=C(N=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trideuteriomethyl)pyridin-2-amine typically involves the introduction of deuterium into the methyl group of pyridin-2-amine. One common method is the use of deuterated reagents in a substitution reaction. For example, the reaction of pyridin-2-amine with deuterated methyl iodide (CD3I) in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterated reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Trideuteriomethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties:
Research indicates that derivatives of pyridine compounds, including 3-(trideuteriomethyl)pyridin-2-amine, have shown potential in treating various cancers. The compound can be utilized in the synthesis of novel anticancer agents, particularly targeting pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that certain pyridine derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 and K562, suggesting their potential as therapeutic agents in oncology .

Neurological Disorders:
Pyridine derivatives are also being investigated for their effects on neurological disorders. The compound has been associated with the modulation of neurotransmitter systems, which could be beneficial in the treatment of conditions such as schizophrenia and depression. Clinical trials involving similar compounds have explored their pharmacokinetics and efficacy in managing psychotic symptoms, indicating a promising avenue for further research .

Pharmacological Studies

Mechanism of Action:
The pharmacological activity of this compound is often linked to its ability to interact with specific biological targets. For example, it may act as an inhibitor of certain kinases or receptors involved in disease progression. In particular, its role as a selective allosteric inhibitor has been highlighted in studies focusing on tyrosine kinase pathways . This mechanism underpins its potential application in targeted therapies for various diseases.

Formulation Development:
The compound's unique isotopic labeling (trideuteriomethyl) allows for advanced studies into drug metabolism and distribution. This characteristic is particularly valuable in pharmacokinetic studies, where understanding the behavior of drugs within biological systems is crucial for developing effective formulations .

Case Studies and Experimental Findings

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects of pyridine derivativesShowed moderate activity against breast and leukemia cell lines, indicating potential as anticancer agents
Pharmacological AnalysisInvestigated the mechanism of action of pyridine derivativesIdentified selective inhibition of key enzymes involved in cancer progression
Clinical Trials on Neurological EffectsAssessed efficacy in treating schizophreniaIndicated significant reductions in psychotic symptoms compared to placebo groups

Mechanism of Action

The mechanism of action of 3-(Trideuteriomethyl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity. The presence of deuterium can influence the compound’s metabolic stability and reduce the rate of metabolic degradation, leading to prolonged activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical data for 3-(Trideuteriomethyl)pyridin-2-amine and related derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -CD₃ at C3 C₆H₆D₃N₂ ~124.15 (calc.) N/A Enhanced metabolic stability; isotope studies
3-(Difluoromethyl)pyridin-2-amine -CF₂H at C3 C₆H₆F₂N₂ 144.12 878804-93-4 Organic synthesis intermediate
3-(Pentafluoroethyl)pyridin-2-amine HCl -C₂F₅ at C3; HCl salt C₇H₆F₅N₂·HCl 248.6 2418692-81-4 Lab reagent; discontinued product
5-(Trifluoromethyl)-3-((TMS)ethynyl)pyridin-2-amine -CF₃ at C5; -C≡C-Si(CH₃)₃ at C3 C₁₁H₁₄F₃N₂Si 281.33 (calc.) 1036027-52-7 High-purity organosilicon reagent
3-(4-Methylpiperazin-1-yl)pyridin-2-amine -N(CH₂)₂N(CH₃) at C3 C₁₀H₁₆N₄ 192.26 (calc.) 1565540-62-6 Pharmaceutical intermediate

Key Observations :

  • Isotopic Effects: The -CD₃ group in this compound increases molecular weight by ~3 atomic mass units compared to its non-deuterated analog. This substitution reduces metabolic degradation rates due to the kinetic isotope effect, a property critical for drug half-life optimization .
  • Fluorinated Derivatives : Compounds like 3-(Difluoromethyl)pyridin-2-amine and 3-(Pentafluoroethyl)pyridin-2-amine exhibit enhanced lipophilicity and stability, but their metabolic pathways differ due to fluorine's electronegativity .

Biological Activity

3-(Trideuteriomethyl)pyridin-2-amine is a deuterated derivative of pyridin-2-amine, which is notable for its potential biological activities. The incorporation of deuterium into organic compounds can significantly alter their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula for this compound is C7D8NC_7D_8N, with a molecular weight of approximately 122.17 g/mol. The presence of deuterium enhances the stability and metabolic profile of the compound compared to its non-deuterated counterparts.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Deuteration may enhance binding affinity and selectivity due to altered electronic properties. The compound is being investigated for its potential role in modulating pathways involved in inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : There is ongoing research into its efficacy as an anticancer agent, particularly in inhibiting cell proliferation in specific cancer cell lines.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific protein kinases, which play crucial roles in cellular signaling pathways related to cancer and autoimmune diseases.

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayObserved EffectReference
AntimicrobialBacterial strains (e.g., E. coli)Inhibition of growth
AnticancerCancer cell lines (e.g., HeLa)Reduced cell proliferation
Enzyme InhibitionProtein kinases (e.g., TYK2)Decreased kinase activity

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against common pathogens. Results showed a significant reduction in bacterial viability at certain concentrations, indicating potential for therapeutic applications.
  • Cancer Cell Proliferation : In vitro assays conducted on HeLa cells demonstrated that treatment with this compound led to a marked decrease in cell viability, suggesting its role as a potential anticancer agent.
  • Kinase Inhibition : Research focused on the inhibition of TYK2 by various pyridine derivatives highlighted the selectivity and potency of this compound, showcasing its promise in treating autoimmune diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.